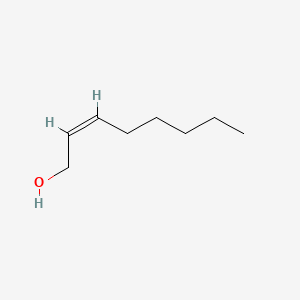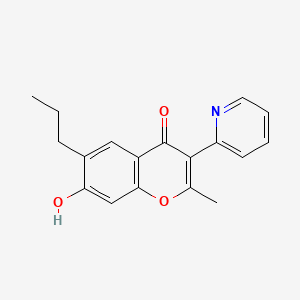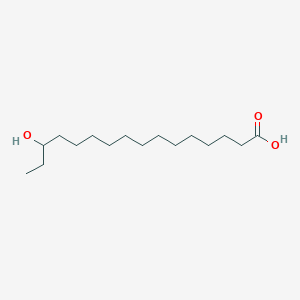
14-Hydroxypalmitic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-hydroxypalmitic acid is a hydroxy fatty acid that is palmitic (hexadecanoic) acid carrying a single hydroxy substituent at position 14. It is a hydroxy fatty acid and a long-chain fatty acid. It derives from a hexadecanoic acid. It is a conjugate acid of a 14-hydroxypalmitate.
Aplicaciones Científicas De Investigación
Molecular Regulation and Cellular Processes
14-Hydroxypalmitic acid plays a role in molecular regulation and cellular processes. The 14-3-3 proteins, related to this acid, are involved in various biological processes including cell cycle regulation, metabolism control, apoptosis, and gene transcription regulation (Obsilova et al., 2008).
Radiocarbon Dating Applications
In the field of radiocarbon dating, this compound-related compounds are essential. Hydroxyproline dating, for instance, offers reliable radiocarbon dates and extends the capability of dating archaeological bone beyond conventional limits (Marom et al., 2013).
Environmental Applications
This compound derivatives are used in environmental applications like the photocatalytic degradation of pollutants. For example, ZnO catalyzes the degradation of acid red 14, a textile dye, demonstrating its potential in water treatment and pollution control (Daneshvar et al., 2004).
Metabolic Studies
In metabolic studies, compounds related to this compound are used to evaluate free fatty acid metabolism in vivo, offering insights into tissue-specific fatty acid utilization and metabolic fate (Oakes & Furler, 2002).
Biochemical Research
Research on omega oxidation of 3-hydroxy fatty acids, including 3-hydroxypalmitate, is crucial in understanding biochemical pathways. These studies have implications in understanding the metabolism of fatty acids in pathological states (Dhar et al., 2008).
Monolayer Characteristics Study
Investigating the monolayer characteristics of hydroxypalmitic acids, including their effects on molecular organization and interactions, is another application. Such studies are important in understanding the surface properties of these acids (Siegel et al., 2005).
Propiedades
Fórmula molecular |
C16H32O3 |
|---|---|
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
14-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
Clave InChI |
KBDZCYDPGRYCRM-UHFFFAOYSA-N |
SMILES |
CCC(CCCCCCCCCCCCC(=O)O)O |
SMILES canónico |
CCC(CCCCCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)
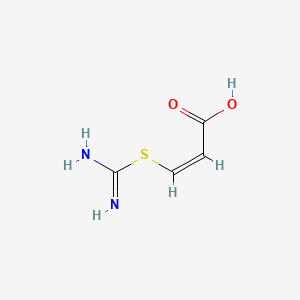

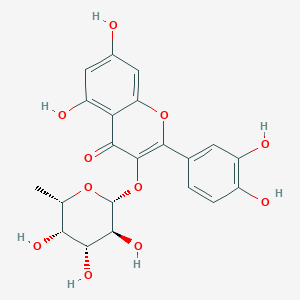
![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)
